[1-(2-Aminoethyl)piperidin-3-yl]methanol
Overview
Description
[1-(2-Aminoethyl)piperidin-3-yl]methanol: is a heterocyclic compound with the molecular formula C8H18N2O It features a piperidine ring substituted with an aminoethyl group and a hydroxymethyl group
Mechanism of Action
Target of Action
The primary targets of [1-(2-aminoethyl)piperidin-3-yl]methanol are currently unknown. This compound is a unique chemical provided to early discovery researchers
Biochemical Pathways
Piperidine derivatives have been shown to possess great selectivity, high yields, and a broad substrate scope , suggesting that they may interact with a variety of biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Aminoethyl)piperidin-3-yl]methanol typically involves the reaction of piperidine derivatives with appropriate reagents. One common method is the reductive amination of piperidin-3-one with 2-aminoethanol in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(2-Aminoethyl)piperidin-3-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of piperidin-3-one derivatives.
Reduction: Formation of various piperidine derivatives with different substituents.
Substitution: Formation of substituted piperidine compounds with diverse functional groups.
Scientific Research Applications
Chemistry: [1-(2-Aminoethyl)piperidin-3-yl]methanol is used as a building block in organic synthesis. It is employed in the preparation of complex molecules and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new therapeutic agents. Its structure allows for modifications that can lead to the discovery of drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and polymers.
Comparison with Similar Compounds
- (1-(3-Aminopropyl)piperidin-3-yl)methanol
- (1-(2-Methoxyethyl)piperidin-3-yl)methanol
- (1-(2-Aminoethyl)-4-piperidinyl)methanol
Comparison:
- (1-(3-Aminopropyl)piperidin-3-yl)methanol: Similar in structure but with a longer alkyl chain, which may affect its reactivity and biological activity.
- (1-(2-Methoxyethyl)piperidin-3-yl)methanol: Contains a methoxy group instead of an amino group, leading to different chemical properties and potential applications.
- (1-(2-Aminoethyl)-4-piperidinyl)methanol: The position of the aminoethyl group on the piperidine ring is different, which can influence its chemical behavior and interactions with biological targets.
Conclusion
[1-(2-Aminoethyl)piperidin-3-yl]methanol is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows for diverse chemical reactions and applications, making it a valuable tool for scientific research and industrial processes.
Properties
IUPAC Name |
[1-(2-aminoethyl)piperidin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c9-3-5-10-4-1-2-8(6-10)7-11/h8,11H,1-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUPBMCLHKJMPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCN)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10656214 | |
Record name | [1-(2-Aminoethyl)piperidin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10656214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857637-03-7 | |
Record name | [1-(2-Aminoethyl)piperidin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10656214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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